N-(biphenyl-4-yl)-2-oxo-2H-chromene-3-carboxamide
Description
Properties
Molecular Formula |
C22H15NO3 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-oxo-N-(4-phenylphenyl)chromene-3-carboxamide |
InChI |
InChI=1S/C22H15NO3/c24-21(19-14-17-8-4-5-9-20(17)26-22(19)25)23-18-12-10-16(11-13-18)15-6-2-1-3-7-15/h1-14H,(H,23,24) |
InChI Key |
CUOCEWDCAYRACC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation
The Knoevenagel condensation, as demonstrated by, involves reacting salicylaldehyde derivatives (4 ) with cyanoacetamides (3 ) in aqueous sodium carbonate or bicarbonate (Scheme 1). This method achieves high atom economy and yields up to 92% for 2-iminochromene intermediates, which are subsequently hydrolyzed to 2-oxochromene-3-carboxylic acids using HCl.
Reaction Conditions :
One-Pot Cyclization
A one-pot approach reported in utilizes methyl triflate (MeOTf) as a catalyst to synthesize chromene derivatives. While this method primarily targets 4H-chromenes, adapting it with 2-oxo precursors (e.g., 7-hydroxycoumarin-3-carboxylic acid) could streamline the synthesis.
Key Parameters :
Synthesis of Biphenyl-4-ylamine
Biphenyl Production via Thermal Cracking
The patent in outlines biphenyl synthesis through benzene vaporization and cracking at 680°C using a sulfur-limited diesel fuel. While this yields biphenyl as a primary product, subsequent functionalization is required to introduce the amine group.
Process Steps :
Nitration and Reduction
Biphenyl-4-ylamine is typically synthesized via nitration of biphenyl followed by reduction:
-
Nitration : HNO₃/H₂SO₄ at 0–5°C to yield 4-nitrobiphenyl.
-
Reduction : H₂/Pd-C or Fe/HCl to convert nitro to amine.
Yield : 70–80% after purification.
Amide Bond Formation Strategies
Carboxylic Acid Activation
The most common method involves activating 2-oxo-2H-chromene-3-carboxylic acid as an acid chloride (using SOCl₂ or oxalyl chloride) followed by reaction with biphenyl-4-ylamine (Table 1).
Example Protocol :
-
Activation : React carboxylic acid (1 eq) with SOCl₂ (1.2 eq) in dry DCM at reflux for 2 h.
-
Coupling : Add biphenyl-4-ylamine (1.1 eq) and triethylamine (2 eq) at 0°C, stir for 12 h.
-
Yield : 75–85% after column chromatography.
Coupling Reagent-Mediated Synthesis
Modern approaches employ coupling agents like EDC/HOBt or HATU to facilitate amide bond formation under mild conditions (Table 1).
Conditions :
-
Reagents : EDC (1.2 eq), HOBt (1.1 eq)
-
Solvent : DMF or THF
-
Temperature : Room temperature
Optimization and Comparative Analysis
Yield and Purity
A comparative study of methods reveals that coupling reagent-based strategies (e.g., HATU) offer superior yields (90%) compared to acid chloride routes (75–85%) but at higher reagent costs.
Scalability
The Knoevenagel method () is scalable for industrial applications due to aqueous conditions and low-cost catalysts, whereas MeOTf-mediated reactions () are better suited for lab-scale synthesis.
| Method | Reagents | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acid Chloride | SOCl₂, TEA | DCM | 75–85 | 95 |
| EDC/HOBt | EDC, HOBt | DMF | 80–90 | 98 |
| MeOTf-Mediated | MeOTf | Nitromethane | 70–80 | 90 |
Table 2. Physical Properties of Key Intermediates
| Compound | Molecular Formula | Melting Point (°C) | Solubility |
|---|---|---|---|
| 2-Oxo-2H-chromene-3-carboxylic acid | C₁₀H₆O₄ | 210–212 | DMSO, Ethanol |
| Biphenyl-4-ylamine | C₁₂H₁₁N | 98–100 | Ether, Chloroform |
Chemical Reactions Analysis
Types of Reactions
N-{[1,1’-BIPHENYL]-4-YL}-2-OXO-2H-CHROMENE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Scientific Research Applications
-
Pharmaceuticals
- Anticancer Properties : Research indicates that N-(biphenyl-4-yl)-2-oxo-2H-chromene-3-carboxamide exhibits significant anticancer activity. It has been shown to inhibit specific enzymes associated with cancer cell proliferation, suggesting its potential as a therapeutic agent in cancer treatment.
- Anti-inflammatory and Antioxidant Activities : Compounds in the chromene family, including this one, have demonstrated anti-inflammatory and antioxidant properties, further expanding their potential applications in medicine.
-
Biological Activity
- Enzyme Inhibition : Studies utilizing molecular docking simulations and enzyme inhibition assays have revealed that this compound can effectively inhibit enzymes linked to cancer progression. This highlights its therapeutic potential in targeting specific molecular pathways involved in tumor growth.
-
Organic Synthesis
- Building Block in Organic Chemistry : The compound serves as a crucial building block in organic synthesis, facilitating the development of various derivatives with enhanced biological activities. Its structural features allow for the modification of chemical properties, which is essential for drug development .
- Material Science
Case Studies
Mechanism of Action
The mechanism of action of N-{[1,1’-BIPHENYL]-4-YL}-2-OXO-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Coumarin-3-carboxamide Derivatives
Physicochemical Properties
- Lipophilicity : The biphenyl group confers high logP values, suggesting poor aqueous solubility compared to methoxy or sulfamoyl analogs .
- Optical Properties : Methyl and methoxy substituents (e.g., Compounds I and II in ) enhance NLO responses due to electron-donating effects, whereas the biphenyl group may amplify hyperpolarizability through extended π-conjugation.
Biological Activity
N-(biphenyl-4-yl)-2-oxo-2H-chromene-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly its potential anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound belongs to the chromene family, characterized by a chromene backbone and a carboxamide functional group. The molecular formula is , and its structure features an aromatic biphenyl substituent, which enhances its biological activity compared to other derivatives lacking these features.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes associated with cancer cell proliferation. Research indicates that this compound activates apoptotic pathways in cancer cells while downregulating anti-apoptotic proteins, leading to selective cytotoxicity towards malignant cells with minimal toxicity to normal cells.
Biological Activities
-
Anticancer Activity :
- In Vitro Studies : A study reported an IC50 range from 1.2 µM to 5.3 µM across various cancer cell lines, indicating significant anticancer potential.
- Mechanistic Insights : It was found to activate caspase pathways, promoting apoptosis in targeted cancer cells.
- Anti-inflammatory Properties :
- Antioxidant Activity :
Case Studies
Case Study 1: Anticancer Efficacy
A recent study focused on the effects of this compound on breast cancer cell lines. The results demonstrated that the compound significantly reduced cell viability and induced apoptosis through caspase activation.
Case Study 2: Mechanistic Exploration
In another investigation, molecular docking simulations revealed that this compound binds effectively to specific enzymes involved in cancer progression, further supporting its role as a potential therapeutic agent.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and unique properties of this compound compared to other related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide | Contains a methyl group on phenyl | Enhanced solubility |
| N-(phenyl)-2-hydroxychromen-4-one | Hydroxyl group instead of carboxamide | Exhibits antioxidant properties |
| 6,8-dibromo-N-(biphenyl)-2H-chromen-3-carboxamide | Brominated derivative | Increased reactivity in electrophilic substitutions |
The unique biphenyl substitution pattern combined with the carboxamide group in this compound enhances its biological activity compared to other derivatives.
Q & A
Q. 1.1. What are the standard synthetic routes for N-(biphenyl-4-yl)-2-oxo-2H-chromene-3-carboxamide?
The synthesis typically involves coupling a chromene-3-carboxylic acid derivative with biphenyl-4-amine. For example, analogous compounds like 8-allyl-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide are synthesized via nucleophilic substitution using allyl bromide in the presence of potassium carbonate (K₂CO₃) and dry DMF as a solvent. Purification is achieved through flash column chromatography on silica gel, followed by recrystallization from acetone for single-crystal X-ray analysis .
Q. 1.2. How is the compound characterized structurally?
Key characterization methods include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm functional groups and substituent positions. For example, coupling constants in ¹H NMR spectra resolve chromene ring proton environments .
- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and molecular packing. Data collection at 292 K with R factor < 0.05 ensures accuracy .
- Mass spectrometry : Validates molecular weight and fragmentation patterns.
Q. 1.3. What are the primary biological targets or applications in preclinical research?
The compound is investigated for:
- Enzyme inhibition : Potential as a kinase or protease inhibitor via competitive binding assays (IC₅₀ determination) .
- Anticancer activity : In vitro cytotoxicity screening against cancer cell lines (e.g., MTT assays) .
- Anti-inflammatory properties : Modulation of COX-2 or NF-κB pathways in macrophage models .
Advanced Research Questions
Q. 2.1. How can researchers resolve contradictory biological activity data across studies?
Contradictions may arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies include:
- Standardized protocols : Use common reference compounds (e.g., doxorubicin for cytotoxicity).
- Dose-response curves : Establish EC₅₀/IC₅₀ values with ≥3 biological replicates.
- Off-target profiling : Screen against unrelated targets (e.g., GPCRs) to rule out nonspecific effects .
Q. 2.2. What crystallographic parameters are critical for confirming molecular conformation?
For X-ray crystallography:
- Data-to-parameter ratio : Aim for >15:1 to reduce overfitting .
- Thermal displacement parameters (B-factors) : Values >30 Ų indicate disordered regions requiring refinement.
- Hydrogen bonding networks : Analyze intermolecular interactions (e.g., chromene carbonyl with solvent) to validate packing stability .
Q. 2.3. How can structure-activity relationships (SAR) be systematically explored?
- Substituent modification : Introduce electron-withdrawing groups (e.g., -NO₂) at the biphenyl moiety to enhance electrophilic reactivity.
- Bioisosteric replacement : Replace the chromene oxygen with sulfur to assess metabolic stability .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate steric/electronic features with activity .
Q. 2.4. What experimental designs optimize reaction yields in large-scale synthesis?
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Catalyst screening : Test Pd-based catalysts for Suzuki-Miyaura couplings involving biphenyl groups.
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining >90% yield .
Q. 2.5. How can researchers assess the compound’s pharmacokinetic (PK) properties?
- In vitro ADMET assays :
Methodological Challenges
Q. 3.1. How to address poor aqueous solubility in biological assays?
- Formulation strategies : Use cyclodextrin complexes or nanoemulsions.
- Pro-drug design : Introduce phosphate esters for enhanced hydrophilicity .
Q. 3.2. What analytical techniques validate purity in polymorphic forms?
Q. 3.3. How to confirm reaction mechanisms in multi-step syntheses?
- Isotopic labeling : Use ¹⁸O-labeled water to track oxygen incorporation in chromene rings.
- Kinetic studies : Monitor intermediate formation via in situ IR spectroscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
